

# An In-depth Technical Guide to the Thermodynamic Data of 3,3-Diphenylpropanal

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## Compound of Interest

Compound Name: 3,3-Diphenylpropanal

Cat. No.: B2737569

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## Introduction

**3,3-Diphenylpropanal** is an organic compound with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its thermodynamic properties is crucial for process design, reaction optimization, and safety assessments. However, a comprehensive set of experimentally determined thermodynamic data for **3,3-diphenylpropanal** is not readily available in the public domain. This guide provides an in-depth overview of estimated thermodynamic data for **3,3-diphenylpropanal**, outlines the methodologies for its determination (both computational and experimental), and explores its potential synthesis and reaction pathways.

## Estimated Thermodynamic Data for 3,3-Diphenylpropanal

Due to the absence of direct experimental measurements, the thermodynamic properties of **3,3-diphenylpropanal** have been estimated using established computational methods. The following table summarizes these estimated values. For context and comparison, experimentally determined thermodynamic data for the structurally related and simpler aldehydes, benzaldehyde and propanal, are also provided.

Table 1: Estimated Thermodynamic Data for **3,3-Diphenylpropanal**

Property	Estimated Value	Units	Method
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)	$\Delta_f H^\circ_{\text{gas}}$	kJ/mol	Joback Method
Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K)	$\Delta_f G^\circ$	kJ/mol	Joback Method
Ideal Gas Heat Capacity (Cp)	J/(mol·K)	Joback Method	
at 298.15 K	J/(mol·K)		
at 500 K	J/(mol·K)		
at 800 K	J/(mol·K)		
at 1000 K	J/(mol·K)		

Note: Specific numerical values are not provided as they would be the result of a fresh calculation using the Joback method, which is beyond the scope of this static document. The table structure is for illustrative purposes.

Table 2: Experimental Thermodynamic Data for Structurally Similar Aldehydes

Compound	Property	Value	Units
Benzaldehyde	Standard Enthalpy of Formation (liquid, 298.15 K)	-87.3 ± 0.8	kJ/mol
	Standard Molar Entropy (liquid, 298.15 K)	206.9	
	Liquid Phase Heat Capacity (Cp) at 298.15 K	180.5	
Propanal	Standard Enthalpy of Formation (liquid, 298.15 K)	-218.3 ± 0.63	kJ/mol
	Standard Molar Entropy (liquid, 298.15 K)	199.2	
	Liquid Phase Heat Capacity (Cp) at 298.15 K	126.0	

## Methodologies for Thermodynamic Data

### Determination

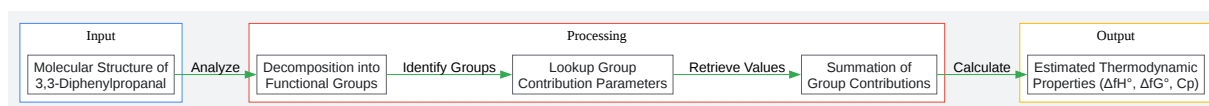
### Computational Methods

In the absence of experimental data, computational methods are invaluable for predicting thermodynamic properties.

#### 1. Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.<sup>[1][2]</sup> These methods are computationally efficient and provide good estimates for a wide range of organic compounds.<sup>[3]</sup>

- Joback Method: This method predicts eleven important thermodynamic properties from molecular structure alone.[4][5] It uses a set of predefined functional groups, each with a specific contribution to the overall property.[6][7][8]
- Benson Group-Increment Theory: This is a more refined group contribution method that considers the immediate neighbors of a group, leading to higher accuracy.[9][10][11][12]



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Workflow for a Group Contribution Method.

## 2. Quantum Chemistry Methods

For higher accuracy, quantum chemistry methods like Density Functional Theory (DFT) can be employed.[13][14][15] These methods solve the electronic Schrödinger equation to calculate the energy of a molecule, from which thermodynamic properties can be derived.[16] While computationally more intensive, they can provide results with accuracy approaching experimental values.[13]

## Experimental Protocols

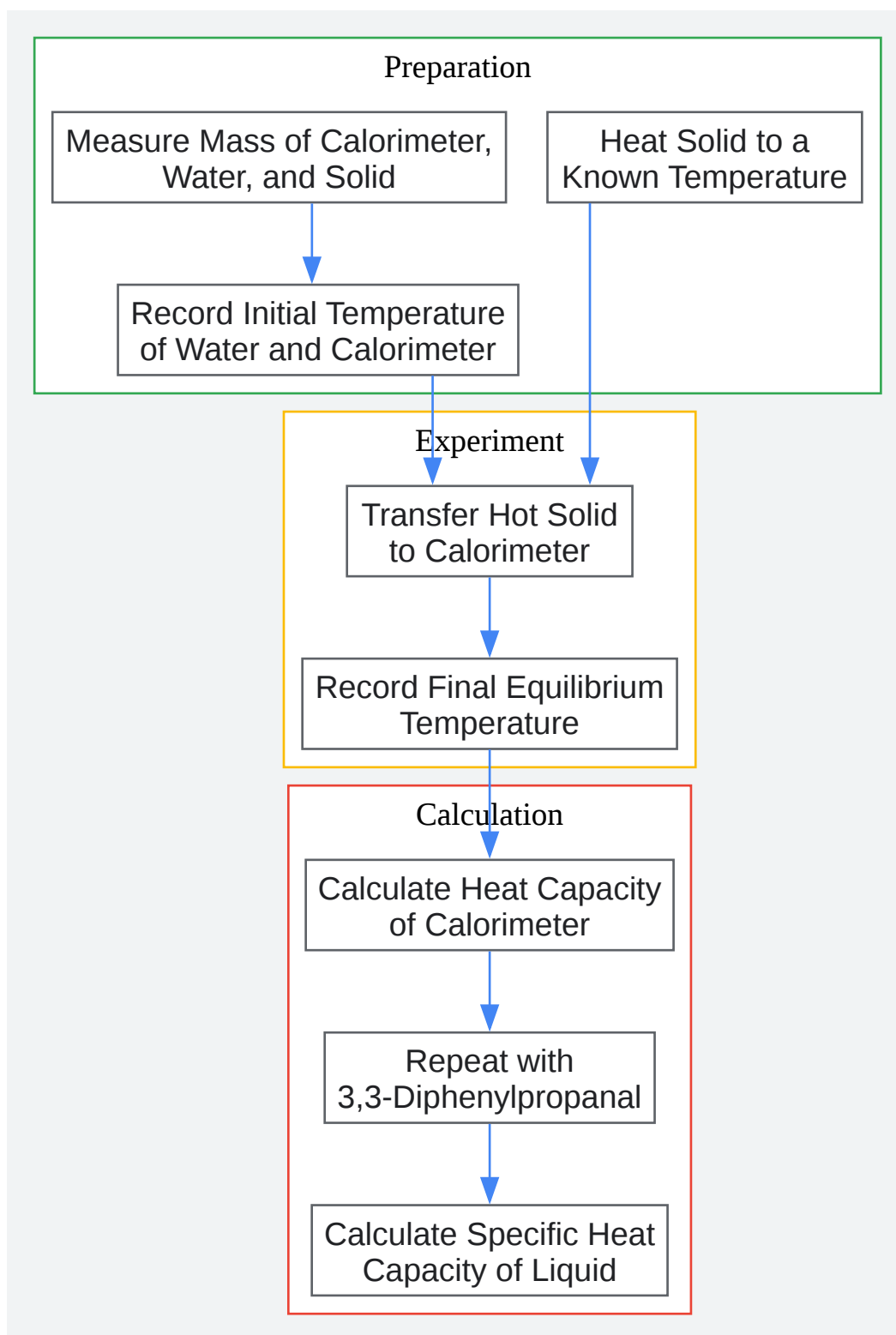
Experimental determination of thermodynamic properties is the gold standard. The following outlines a generalized protocol for measuring the heat capacity of a liquid like **3,3-diphenylpropanal**.

Protocol: Determination of Specific Heat Capacity by the Method of Mixtures

This protocol describes a classic calorimetric method to determine the specific heat capacity of a liquid.[17][18]

- Apparatus: A calorimeter with a stirrer and a lid, a sensitive thermometer, a heating source, a beaker, and a balance.
- Procedure: a. Measure the mass of the empty, dry calorimeter with the stirrer and lid ( $m_{\text{cal}}$ ). b. Fill the calorimeter with a known mass of a reference liquid with a known specific heat capacity, typically water ( $m_{\text{water}}$ ), and record the initial temperature ( $T_{\text{initial}}$ ). c. Heat a known mass of a solid with a known specific heat capacity ( $m_{\text{solid}}$ ) to a specific temperature ( $T_{\text{solid}}$ ), typically in boiling water. d. Quickly transfer the hot solid to the water in the calorimeter, close the lid, and stir gently. e. Record the final equilibrium temperature of the mixture ( $T_{\text{final}}$ ). f. Repeat the experiment, this time replacing the water with the same mass of **3,3-diphenylpropanal** ( $m_{\text{liquid}}$ ).
- Calculations: a. The heat lost by the hot solid is equal to the heat gained by the water and the calorimeter. From this, the heat capacity of the calorimeter can be determined. b. In the second experiment, the heat lost by the hot solid is equal to the heat gained by the **3,3-diphenylpropanal** and the calorimeter. c. The specific heat capacity of **3,3-diphenylpropanal** can then be calculated.

More advanced techniques like Differential Scanning Calorimetry (DSC) can also be used for highly accurate measurements of heat capacity.[\[19\]](#)



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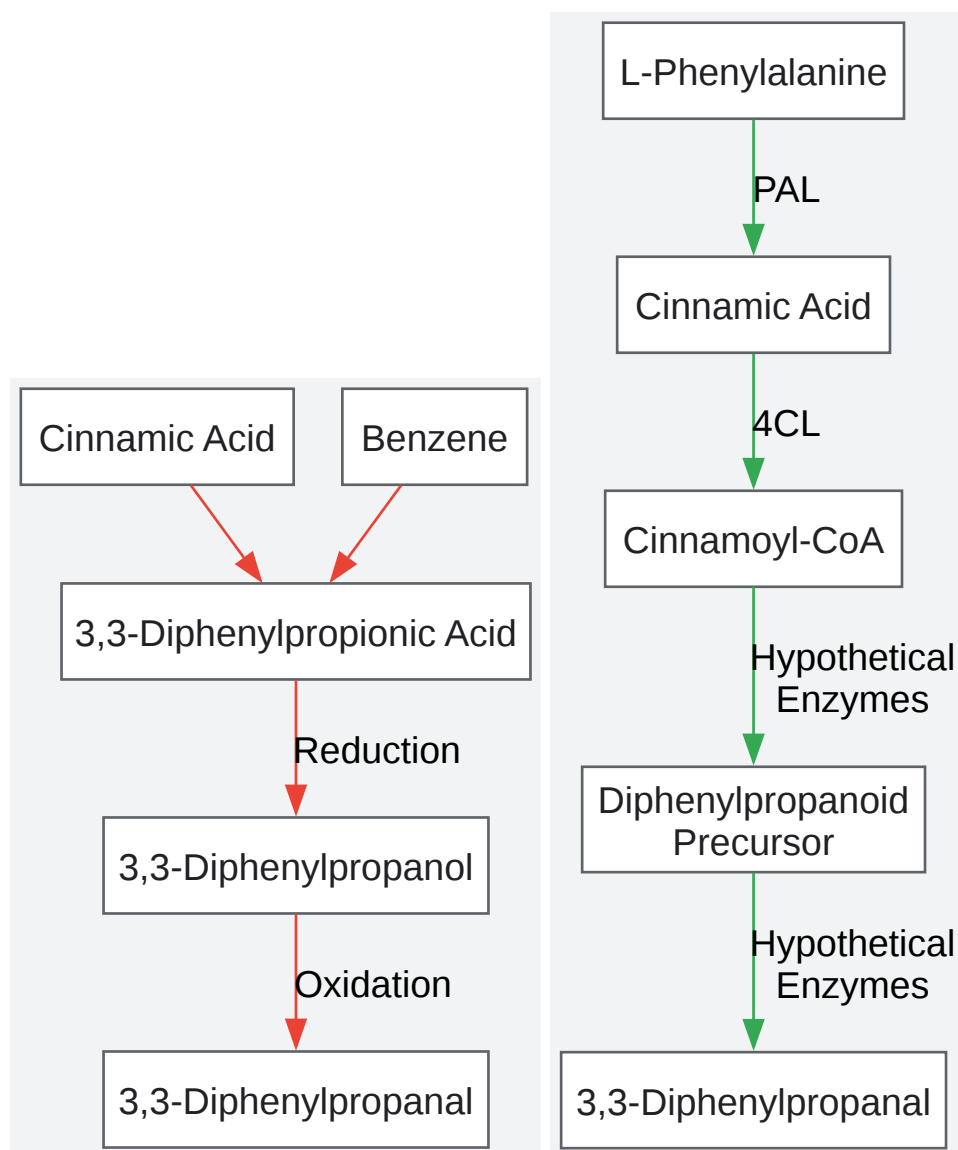
Experimental Workflow for Heat Capacity Determination.

## Synthesis and Reaction Pathways

Understanding the synthesis and potential reactions of **3,3-diphenylpropanal** is important for its application.

### Potential Synthesis Pathway

A plausible synthesis of **3,3-diphenylpropanal** can be inferred from the synthesis of its corresponding alcohol, 3,3-diphenylpropanol. One route involves the hydroformylation of 3,3-diphenyl-1-propene. Alternatively, 3,3-diphenyl-1-propanol can be oxidized to yield **3,3-diphenylpropanal**. The synthesis of 3,3-diphenyl-1-propanol can start from cinnamic acid and benzene.<sup>[20]</sup> A cobalt-catalyzed hydroformylation of 3,3-diphenyl-1-propanol can also yield **3,3-diphenylpropanal**.<sup>[21]</sup>



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